Secokotomolide A

Description

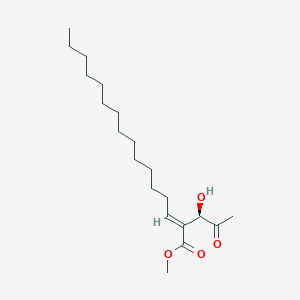

Secokotomolide A is a bioactive neolignan isolated from Cinnamomum kotoense, a plant endemic to Lanyu Island, Taiwan. This compound has garnered attention for its potent anti-melanoma properties, demonstrating concentration-dependent induction of autophagy and apoptosis in melanoma cell lines (B16F10, A2058, MeWo, and A375) through activation of the MAPK pathway and caspase cascades . Notably, it exhibits selective cytotoxicity, sparing normal human skin cells while targeting cancer cells. Mechanistically, it triggers DNA damage, cell cycle arrest, and autophagosome formation, validated via Annexin V/PI staining, Western blot (Atg protein detection), and in vivo tumor suppression in murine xenograft models . Its synthesis involves a halo-Michael/Aldol tandem reaction, enabling efficient construction of its core structure .

Properties

Molecular Formula |

C20H36O4 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

methyl (E)-2-[(1R)-1-hydroxy-2-oxopropyl]hexadec-2-enoate |

InChI |

InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24-3)19(22)17(2)21/h16,19,22H,4-15H2,1-3H3/b18-16+/t19-/m0/s1 |

InChI Key |

GRBBECUHXQCEBW-YMIFCHIISA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C(\[C@H](C(=O)C)O)/C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCC=C(C(C(=O)C)O)C(=O)OC |

Synonyms |

secokotomolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Isokotomolide A

- Source : Co-isolated with Secokotomolide A from Cinnamomum kotoense .

- Bioactivities: Shares anti-melanoma effects, inducing apoptosis and autophagy via MAPK pathways.

- Therapeutic Potential: Limited for bone-related applications due to BMSC toxicity, whereas this compound’s safety profile makes it more viable for systemic use .

Obtusilactone A (OA)

- Source : Also derived from Cinnamomum kotoense .

- Bioactivities : Induces DNA damage and G1/S-phase cell cycle arrest in lung cancer cells. Unlike this compound, OA demonstrates osteoinductive effects , promoting BMSC mineralization and differentiation into osteoblasts, critical for bone tissue engineering .

- Mechanistic Divergence: While both compounds activate stress pathways, OA’s antioxidant properties and osteogenic activity (via ALP and ARS staining) distinguish it from this compound’s melanoma-specific targeting .

(-)-Sesamine

- Source : A lignan from Cinnamomum kotoense .

- Bioactivities: Induces G1/S-phase arrest in cancer cells but lacks anti-melanoma efficacy.

Comparative Data Table

Mechanistic and Functional Insights

- Selectivity: this compound’s specificity for melanoma cells over normal cells and BMSCs contrasts sharply with Isokotomolide A’s non-selective cytotoxicity .

- Pathway Activation : Both this compound and Isokotomolide A engage MAPK signaling, but OA and (-)-sesamine operate through Lon protease inhibition and cell cycle modulation, respectively .

- Therapeutic Niches : this compound is tailored for oncology, whereas OA bridges oncology and regenerative medicine due to its dual anti-cancer and osteogenic roles .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Secokotomolide A, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The primary synthesis route involves halo-Michael/Aldol tandem reactions. For example, Ryu et al. utilized 2-methylpropenal and methyl propiolate with BF₃·Et₂O and TMSI catalysts to yield an alkenyl iodide intermediate (60% yield, E/Z = 5:1) . To optimize yield, systematically vary catalysts (e.g., Lewis acids), solvents, and temperature. Document reaction kinetics and characterize intermediates via NMR and HPLC to track stereochemical outcomes. Reproducibility requires detailed protocols per guidelines in experimental reporting (e.g., reagent purity, equipment specifications) .

Q. Which spectroscopic and crystallographic techniques are critical for elucidating the structure of this compound?

- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for stereocenters. X-ray crystallography is essential for absolute configuration determination. For novel derivatives, compare experimental IR and MS data with computational simulations (e.g., DFT). Always reference primary literature for known analogs and validate purity via HPLC (>95%) .

Q. What in vitro bioactivity screening methodologies are recommended for this compound?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay, anti-inflammatory via TNF-α/IL-6 ELISA) with positive controls (e.g., doxorubicin for cytotoxicity). Standardize cell lines (e.g., HeLa, RAW264.7), exposure times (24–72 hours), and dose ranges (0.1–100 µM). Include triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests) to ensure robustness .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining stereoselectivity?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables: catalyst loading (e.g., 5–20 mol% BF₃·Et₂O), solvent polarity (THF vs. DCM), and temperature (−20°C to 25°C). Use response surface methodology to model interactions. For stereocontrol, introduce chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s salen complexes). Monitor reaction progress via TLC/GC-MS and isolate intermediates for crystallographic validation .

Q. How should contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Conduct a systematic review to identify confounding factors: cell line variability, assay protocols (e.g., serum concentration in media), or compound stability (e.g., degradation in DMSO). Replicate key studies under standardized conditions and perform meta-analyses to assess effect sizes. Use sensitivity analysis to quantify the impact of methodological differences .

Q. What strategies are effective for designing in vivo studies to evaluate this compound’s therapeutic potential?

- Methodological Answer : Select disease models (e.g., xenograft mice for anticancer activity) with appropriate sample sizes (power analysis ≥80%). Administer this compound via relevant routes (oral/IP) at pharmacologically relevant doses (based on in vitro IC₅₀). Include pharmacokinetic profiling (plasma half-life, bioavailability) and toxicity endpoints (ALT/AST levels, histopathology). Adhere to ARRIVE guidelines for ethical reporting .

Q. What mechanistic approaches can elucidate this compound’s molecular targets and pathways?

- Methodological Answer : Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or CRISPR-Cas9 gene knockout screens to identify target proteins. Validate interactions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For pathway analysis, employ transcriptomics (RNA-seq) and phosphoproteomics. Cross-reference with databases (KEGG, Reactome) to map signaling networks .

Methodological Considerations

-

Data Presentation : Tabulate synthetic yields, spectroscopic data, and bioactivity metrics (e.g., IC₅₀ values) with standard deviations. Example:

Reaction Condition Catalyst Solvent Yield (%) E/Z Ratio Optimization 1 BF₃·Et₂O THF 60 5:1 Optimization 2 TMSI DCM 45 3:1 -

Reproducibility : Archive raw data (NMR spectra, chromatograms) in supplemental materials. Specify equipment models (e.g., Bruker AVANCE III HD 500 MHz) and software (e.g., MestReNova for NMR analysis) .

-

Ethical Compliance : For in vivo studies, obtain institutional ethics approvals (IACUC) and cite guidelines (e.g., NIH Office of Laboratory Animal Welfare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.